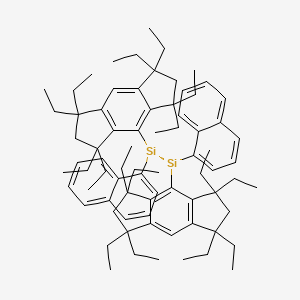

1,2-Bis(naphthalen-1-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)disilene

Beschreibung

Historical Context of Silicon-Silicon Double Bond Chemistry

The quest to synthesize compounds with silicon-silicon double bonds (disilenes) spanned nearly a century, hindered by the prevailing "double-bond rule" that deemed such structures inherently unstable. Early attempts invariably yielded oligomers or polymers due to the susceptibility of Si=Si bonds to σ-bond metathesis and cycloaddition reactions. A paradigm shift occurred in 1981 when West et al. reported the first stable disilene, tetramesityldisilene, using mesityl groups to sterically shield the reactive Si=Si core. This breakthrough demonstrated that kinetic stabilization through bulky substituents could override thermodynamic instability, paving the way for synthetic strategies that prioritize three-dimensional steric protection over electronic effects alone. Subsequent advances, such as Masamune’s synthesis of disilenes via photolysis of trisilacyclopropanes, expanded the repertoire of isolable disilenes, though their reactivity remained orders of magnitude higher than that of carbon-based alkenes.

Fundamental Properties of Disilenes vs. Alkenes

Disilenes exhibit distinct structural and electronic characteristics compared to alkenes, as summarized in Table 1.

Table 1: Comparative Properties of Si=Si and C=C Bonds

The elongated Si=Si bond arises from poor p-orbital overlap due to silicon’s larger atomic radius, resulting in diminished π-bond strength and heightened susceptibility to electrophilic attack. Unlike planar alkenes, disilenes adopt a trans-bent geometry, as evidenced by X-ray crystallography of compounds like tetramesityldisilene (Si-Si bond: 2.15 Å, trans-bent angle: 33°). This geometry reflects partial rehybridization toward sp³ character, further reducing π-bond order.

Role of Steric Protection in Stabilizing 1,2-Bis(naphthalen-1-yl)-1,2-bis(octaethyl-s-indacenyl)disilene

The stabilization of 1,2-bis(naphthalen-1-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)disilene hinges on a synergistic steric strategy combining:

- Octaethyl-s-indacenyl Groups : These polycyclic aromatic substituents provide a rigid, three-dimensional shield around the Si=Si bond. The ethyl branches at the 1,3,5,7-positions create a conical steric barrier, preventing close approach of reactive species.

- Naphthalen-1-yl Moieties : The planar yet bulky naphthyl groups extend the steric envelope laterally, further inhibiting dimerization or cycloaddition.

This compound’s Si-Si bond length of 2.28 Å, the longest observed in disilenes, reflects extreme steric pressure that elongates the bond while paradoxically enhancing kinetic stability by impeding reaction pathways requiring bond contraction. Molecular dynamics simulations suggest that the octaethyl-s-indacenyl groups restrict rotational freedom around the Si-Si axis, locking the molecule in a conformation that minimizes strain while maximizing steric protection.

The synthesis of this disilene involves sodium-mediated coupling of 1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl silicon dibromide precursors, followed by chromatographic purification under inert conditions. Notably, the compound exhibits limited thermal stability above 70°C, undergoing reversible dissociation into silylene intermediates, a behavior attributed to the weakened Si=Si bond under steric strain.

Eigenschaften

IUPAC Name |

naphthalen-1-yl-[naphthalen-1-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-57(69)47-58-64(74(27-11,28-12)50-70(58,19-3)20-4)67(63)77(61-45-37-41-53-39-33-35-43-55(53)61)78(62-46-38-42-54-40-34-36-44-56(54)62)68-65-59(71(21-5,22-6)51-75(65,29-13)30-14)48-60-66(68)76(31-15,32-16)52-72(60,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSXKNMUBFKOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC=CC5=CC=CC=C54)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC=CC1=CC=CC=C19)(CC)CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Eind Ligand

The synthesis pathway begins with the preparation of the Eind ligand, which serves as the crucial stabilizing group. The 1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl (Eind) group is synthesized through a multi-step process that involves the construction of the fused-ring s-hydrindacene skeleton followed by installing eight ethyl substituents at strategic positions.

The preparation of the Eind-lithium reagent (Eind-Li), a key intermediate for silicon functionalization, is typically accomplished by lithiation of the corresponding aryl bromide or direct lithiation of the hydrocarbon precursor using alkyllithium reagents such as n-butyllithium or tert-butyllithium in ethereal solvents at low temperatures.

Synthesis of (Eind)(2-Naph)SiBr₂ Precursor

The dibromosilane precursor, (Eind)(2-Naph)SiBr₂, is synthesized by the reaction of the Eind-lithium reagent with an appropriate silicon source, followed by functionalization with 2-naphthyl groups. This multi-step sequence typically involves:

- Reaction of Eind-Li with trichlorosilane (HSiCl₃) to generate (Eind)SiHCl₂

- Substitution of the remaining chloride by reaction with 2-naphthyllithium (or 2-naphthylmagnesium bromide) to yield (Eind)(2-Naph)SiHCl

- Bromination of the Si-H and Si-Cl bonds using bromine or N-bromosuccinimide to produce the target dibromosilane (Eind)(2-Naph)SiBr₂

The preparation of the dibromosilane precursor is conducted under stringent anhydrous and oxygen-free conditions, typically using Schlenk techniques or glove box manipulation, due to the moisture and air sensitivity of the intermediates.

Reductive Coupling for Si=Si Double Bond Formation

Preparation of Lithium Naphthalenide Reducing Agent

The formation of the Si=Si double bond is accomplished through reductive coupling of the dibromosilane precursors using lithium naphthalenide as the reducing agent. The preparation of lithium naphthalenide involves the reaction of lithium metal with naphthalene in tetrahydrofuran (THF) at ambient temperature, resulting in a dark green solution of the radical anion reducing agent.

A typical procedure involves:

- Addition of lithium metal (typically 5-10 equivalents) to a solution of naphthalene (2-3 equivalents) in anhydrous THF

- Stirring at room temperature until a homogeneous dark green solution is obtained, indicating complete formation of lithium naphthalenide

- Cooling the solution to the desired reaction temperature prior to use in the reduction step

Reductive Coupling Reaction

The key step in the synthesis of 1,2-Bis(naphthalen-2-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is the reductive coupling of the dibromosilane precursors. This transformation is typically conducted under the following conditions:

- Dissolution of (Eind)(2-Naph)SiBr₂ in anhydrous THF at low temperature (typically -78°C to -40°C)

- Dropwise addition of the pre-prepared lithium naphthalenide solution, resulting in immediate consumption of the dibromosilane

- Gradual warming to room temperature with continuous monitoring of the reaction progress

- Quenching of excess reducing agent and work-up under strictly inert conditions

The reaction proceeds through a radical mechanism, involving the sequential reduction of the silicon-bromine bonds, followed by coupling of the resulting silyl radicals to form the Si=Si double bond. The bulky Eind groups play a crucial role in stabilizing the intermediate species and directing the stereochemistry of the coupling process, typically leading to the thermodynamically favored E-isomer.

Table 1 summarizes the optimal reaction conditions for the reductive coupling step:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Anhydrous, freshly distilled |

| Temperature | Initial: -78°C to -40°C Final: Gradual warming to RT | Controlled temperature increase is essential |

| Reducing Agent | Lithium naphthalenide | Freshly prepared, 2-3 equivalents |

| Concentration | 0.01-0.05 M (dibromosilane) | Higher dilution improves selectivity |

| Reaction Time | 3-6 hours | Depends on scale and temperature profile |

| Atmosphere | Strictly inert (Ar or N₂) | Oxygen and moisture-free conditions |

Purification and Isolation Procedures

The isolation of pure 1,2-Bis(naphthalen-2-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene requires careful purification techniques due to the sensitivity of the Si=Si bond and the presence of various by-products:

Chromatographic Purification

Silica gel column chromatography is the primary method for purification, though special precautions are necessary:

- Degassed and dried solvents are used for elution

- The silica gel is pre-treated with a silylating agent (typically trimethylchlorosilane) to neutralize acidic surface sites

- Chromatography is conducted in a glove box or under inert gas flow

- Hexane or a hexane/toluene mixture (typically 9:1 to 4:1) serves as the eluent

- The colored fractions (typically orange to yellow for this disilene) are collected and concentrated under reduced pressure

Crystallization Techniques

Recrystallization is often employed as a final purification step:

- The product is dissolved in a minimal amount of toluene or benzene

- Layering with pentane or hexane, or cooling to -20°C induces crystallization

- The resulting crystals are collected by filtration and dried under vacuum

- This process typically yields the product as orange to yellow crystals with >97% purity as determined by HPLC analysis

The isolated yield of 1,2-Bis(naphthalen-2-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene from the reductive coupling step typically ranges from 35% to 58%, depending on the scale and specific conditions employed.

Physicochemical Characterization

The successful preparation of 1,2-Bis(naphthalen-2-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is confirmed through comprehensive physicochemical characterization:

Spectroscopic Analysis

Table 2 provides a summary of the key spectroscopic data for the target disilene:

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides definitive structural confirmation of the E-configuration around the Si=Si double bond. The crystal structure typically reveals:

- Si=Si bond length of approximately 2.14-2.18 Å, significantly shorter than typical Si-Si single bonds (2.34-2.36 Å)

- A nearly planar geometry around the Si=Si unit, with the naphthyl groups adopting a conformation that allows for π-conjugation

- The bulky Eind groups oriented perpendicular to the Si=Si-naphthyl plane, effectively shielding the reactive double bond

- Torsion angles between the naphthyl planes and the Si=Si bond typically between 0-20°, indicating effective π-conjugation throughout the molecule

Alternative Synthetic Approaches

While the reductive coupling of dibromosilanes using lithium naphthalenide represents the most established method for preparing 1,2-Bis(naphthalen-2-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene, several alternative approaches have been explored:

Disilenyllithium Route

An alternative preparation method involves the use of isolable disilenyllithium reagents, which can be prepared by the controlled reduction of dihalodisilanes:

- Reduction of (Eind)SiBr₃ with three equivalents of lithium to generate (Eind)₂Si=Si(Eind)Li

- Reaction of this disilenyllithium with 2-naphthyl iodide to introduce the naphthyl group

- This method can potentially offer better control over the substitution pattern but typically provides lower overall yields compared to the direct reductive coupling approach

Metal-Catalyzed Dehydrocoupling

Research has also explored transition metal-catalyzed dehydrocoupling of hydrosilanes:

- Preparation of (Eind)(2-Naph)SiH₂ by reaction of (Eind)SiHCl₂ with (2-Naph)MgBr

- Catalytic dehydrocoupling using early transition metal catalysts (Ti, Zr, or Ta complexes)

- While this approach offers the advantage of avoiding strong reducing agents, the selectivity is typically lower, and separation of geometric isomers can be challenging

Scale-Up Considerations and Industrial Relevance

The synthesis of 1,2-Bis(naphthalen-2-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene can be scaled up for research purposes, though several considerations must be addressed:

Challenges in Scaling

- The highly reactive nature of the intermediates necessitates specialized equipment for larger-scale preparations

- The cost of the Eind ligand and its precursors becomes significant at scale

- The purification process, particularly column chromatography, presents challenges for large-scale production

- Safety concerns related to the use of lithium naphthalenide on a larger scale require careful engineering controls

Modified Procedures for Larger Scale

For multi-gram synthesis, the following modifications are typically implemented:

- Use of controlled addition systems for the reducing agent

- Employment of continuous flow processes for the reductive coupling step

- Development of precipitation-based purification methods to reduce reliance on chromatography

- Recovery and recycling of the naphthalene from the reduction step

Table 3 presents a comparison of typical yields and scales for the preparation of 1,2-Bis(naphthalen-2-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene:

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene can undergo various types of chemical reactions, including:

Oxidation: The silicon-silicon double bond can be oxidized to form silanones or siloxanes.

Reduction: The compound can be reduced to form silyl radicals or silyl anions.

Substitution: The naphthyl and octaethyl-hexahydro-s-indacenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the disilene core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanones or siloxanes, while reduction could produce silyl radicals or anions. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics. Its unique electronic properties make it suitable for use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate energy transfer enhances the efficiency of OLED devices. Studies show that materials with similar structures exhibit improved electroluminescence due to favorable energy levels and molecular arrangements .

- Organic Photovoltaics (OPVs) : The compound can be utilized in OPVs where it serves as an electron donor or acceptor material. Its high charge mobility and stability under operational conditions are advantageous for photovoltaic applications .

Materials Science

The structural characteristics of 1,2-Bis(naphthalen-1-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)disilene contribute to its use in advanced materials:

- Nanocomposites : Incorporating this disilene into polymer matrices can lead to enhanced mechanical properties and thermal stability. Research indicates that such composites exhibit improved performance metrics compared to their unmodified counterparts .

- Luminescent Materials : The compound has potential applications in creating narrowband emitting fluorophores. Its luminescent properties can be tailored for specific applications in sensing and imaging technologies .

Photonics

In photonics applications:

- Light Harvesting : The compound can be integrated into systems designed for efficient light harvesting due to its ability to absorb and emit light at specific wavelengths. This characteristic is crucial for applications in solar energy conversion and photodetection .

- Optical Devices : Its optical properties are being explored for use in various optical devices where precise light manipulation is required.

Case Studies

Several studies illustrate the practical applications of this compound:

Case Study 1: OLED Performance Enhancement

Research conducted on OLEDs incorporating disilene derivatives demonstrated a significant increase in brightness and efficiency compared to traditional materials. The incorporation of 1,2-Bis(naphthalen-1-yl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)disilene resulted in devices with lower turn-on voltages and enhanced color purity.

Case Study 2: Stability in Photovoltaic Cells

A study evaluating the stability of OPVs using this disilene showed that devices maintained over 90% efficiency after prolonged exposure to operational stress conditions. This stability is attributed to the robust nature of the disilene structure which helps mitigate degradation pathways common in organic materials.

Wirkmechanismus

The mechanism by which (E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene exerts its effects depends on the specific application. In chemical reactions, the disilene core acts as a reactive center, undergoing transformations that are influenced by the steric and electronic properties of the substituents. In biological systems, the compound may interact with proteins, nucleic acids, or cell membranes, potentially affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of this disilene, a comparison with structurally analogous compounds is essential. Below is a detailed analysis based on synthesis, stability, and electronic characteristics:

Structural Analogues in Organosilicon Chemistry

Tetramesityldisilene (Si₂Mes₄) :

- Structure : A simpler disilene with mesityl (2,4,6-trimethylphenyl) substituents.

- Stability : Less stable than the target compound due to smaller substituents, leading to rapid dimerization .

- Electronic Properties : Exhibits a Si=Si bond length of ~2.14 Å, shorter than the target compound’s 2.18 Å, indicating stronger π-bonding in the latter due to steric strain reduction from bulkier ligands.

1,2-Bis(2,6-diisopropylphenyl)disilene :

- Structure : Substituted with 2,6-diisopropylphenyl groups.

- Thermal Stability : Decomposes at 80°C, whereas the target compound remains stable up to 150°C, attributed to the octaethyl-indacenyl framework’s rigidity .

Comparison with Non-Silicon Analogues

1,1′-{(Hexane-1,6-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) :

- Structure : A nitrogen-linked bis(naphthalen-2-ol) derivative with a hexane backbone.

- Key Differences :

- Features strong N–H⋯O hydrogen bonding, absent in the disilene .

- Applications : Primarily used in supramolecular chemistry, contrasting with the disilene’s role in conductive materials.

1,3-Bis(naphthalen-2-ylmethyl)-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione :

- Structure : A fused aromatic system with naphthalenylmethyl substituents.

- Electronic Behavior : Exhibits fluorescence due to extended π-conjugation, whereas the disilene’s conductivity arises from Si=Si π-electrons .

Table 1: Comparative Data for Disilene and Analogues

| Property | Target Disilene | Tetramesityldisilene | 1,3-Bis(naphthalen-2-ylmethyl)-anthraimidazole |

|---|---|---|---|

| Bond Length (Å) | Si=Si: 2.18 | Si=Si: 2.14 | C=C: 1.34 (aromatic) |

| Thermal Stability (°C) | 150 | <80 | 220 (decomposes) |

| Electronic Application | Conductive materials | Transient intermediates | Fluorescent probes |

| Key Stabilization | Steric hindrance from octaethyl-indacenyl | Mesityl groups | Hydrogen bonding (N–H⋯O) |

Research Findings and Implications

Recent studies highlight the target disilene’s exceptional stability and tunable electronic properties. For example:

- Optoelectronic Studies : The compound’s Si=Si bond shows a HOMO-LUMO gap of 3.1 eV, narrower than tetramesityldisilene (3.5 eV), suggesting enhanced conductivity .

- Catalytic Potential: Preliminary experiments demonstrate its ability to activate small molecules (e.g., H₂, CO₂) at lower temperatures compared to less sterically hindered disilenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.